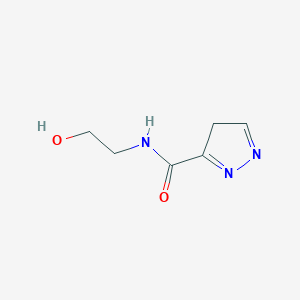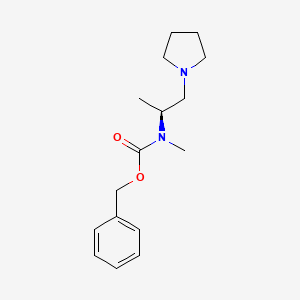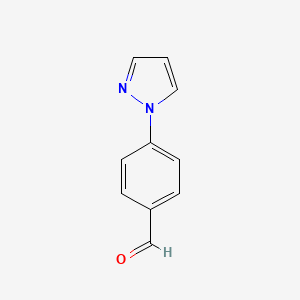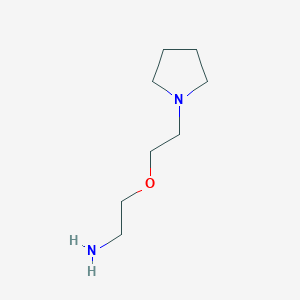
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
Descripción general
Descripción
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate, can be achieved through the condensation of aniline with acetone in the presence of a catalyst. Metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 has been used as a catalyst for this reaction . The reaction conditions typically involve microwave-assisted hydrothermal methods to enhance the efficiency and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate involves its interaction with molecular targets and pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s interaction with progesterone receptors as an agonist or antagonist involves binding to the receptor and modulating its activity, which can influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate include:
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar biological and industrial applications.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with antioxidant properties.
4-Hydroxy-2-quinolones: Compounds with a similar quinoline core structure and diverse biological activities.
Uniqueness
This compound is unique due to its specific benzoate ester functional group, which can influence its chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with tailored properties for specific applications.
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEHFISDBQJLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350756 | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-40-3 | |
| Record name | 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)






![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)



